2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, followed by the introduction of the furylmethyl and dimethyl groups. The final step involves the attachment of the methoxyphenyl methyl ether moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidine core or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furyl aldehyde or furyl carboxylic acid.
Scientific Research Applications
2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are important targets in cancer treatment.
Biological Research: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: It serves as a tool compound to probe biological pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit similar biological activities and are used in similar research applications.
Uniqueness
2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furylmethyl and dimethyl groups, along with the methoxyphenyl methyl ether moiety, contributes to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N5O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-4-[(2-methoxyphenoxy)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H21N5O3/c1-14-15(2)26(11-16-7-6-10-29-16)21-20(14)22-24-19(25-27(22)13-23-21)12-30-18-9-5-4-8-17(18)28-3/h4-10,13H,11-12H2,1-3H3 |
InChI Key |
RENSFTGJTRXHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=CC=C4OC)CC5=CC=CO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.